molecular formula C19H28N2O2 B10884126 (3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10884126
M. Wt: 316.4 g/mol
InChI Key: IUQZDAFGQUXJQA-UHFFFAOYSA-N
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Description

(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of methanones This compound features a methoxyphenyl group and a piperazino group substituted with a methylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methoxyphenyl derivatives with piperazine derivatives under specific conditions. One common method involves the use of cyclohexanecarbonyl chloride and 3-methoxyphenyl compounds in the presence of a catalyst such as aluminium chloride . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a piperazino group substituted with a methylcyclohexyl moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19(22)16-4-3-5-18(14-16)23-2/h3-5,14-15,17H,6-13H2,1-2H3

InChI Key

IUQZDAFGQUXJQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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